4,5-Dimethyl-2-nitrophenol
Overview
Description
4,5-Dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where the phenolic ring is substituted with two methyl groups at the 4 and 5 positions and a nitro group at the 2 position
Mechanism of Action
Target of Action
Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell . .
Mode of Action
Nitrophenols, as a class, are known to disrupt cellular processes through their interaction with various enzymes and proteins . They can cause changes in cellular metabolism and disrupt normal cellular functions.
Biochemical Pathways
Nitrophenols can potentially affect a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins . .
Result of Action
Nitrophenols can cause a range of effects at the molecular and cellular level, including disruption of cellular metabolism and normal cellular functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-nitrophenol can be synthesized through nitration of 4,5-dimethylphenol. The nitration process typically involves the reaction of 4,5-dimethylphenol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 4,5-Dimethyl-2-aminophenol
Substitution: Halogenated or alkylated derivatives of this compound
Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid
Scientific Research Applications
4,5-Dimethyl-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of nitro groups on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,5-Dimethyl-2-nitrophenol can be compared with other nitrophenol derivatives such as 2,4-dinitrophenol and 4-nitrophenol. While all these compounds contain nitro groups, their chemical properties and applications differ:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Nitrophenol: Used as a pH indicator and intermediate in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
4,5-dimethyl-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDIYDUZVHFMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325115 | |
Record name | 4,5-dimethyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-10-0 | |
Record name | 18087-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dimethyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characterization of 4,5-dimethyl-2-nitrophenol?
A1: The research article primarily focuses on the synthesis and crystal structure of this compound. [] The study confirms the successful synthesis of the compound via direct nitrification of 3,4-dimethylphenol, achieving a maximum yield of 30.3% under specific reaction conditions. [] The researchers utilized UV-Vis spectroscopy to analyze the compound, observing a red shift in the S1→S0 absorption at approximately 145 nm compared to the starting material, 3,4-dimethylphenol. [] Importantly, the crystal structure analysis definitively identified the nitro-group position on the aromatic ring, confirming the structure of the synthesized compound as this compound. []
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